1-Benzyl-4-cyclopropylpyrrolidin-3-amine
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Overview
Description
1-Benzyl-4-cyclopropylpyrrolidin-3-amine is a compound that belongs to the pyrrolidine class of chemicals. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
Preparation Methods
The synthesis of 1-Benzyl-4-cyclopropylpyrrolidin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-benzylpyrrolidine with cyclopropylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
1-Benzyl-4-cyclopropylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or cyclopropyl groups are replaced by other functional groups.
Scientific Research Applications
1-Benzyl-4-cyclopropylpyrrolidin-3-amine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-cyclopropylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied .
Comparison with Similar Compounds
1-Benzyl-4-cyclopropylpyrrolidin-3-amine can be compared with other similar compounds, such as:
1-Benzyl-3-aminopyrrolidine: This compound lacks the cyclopropyl group, which may result in different biological activities and chemical reactivity.
Cyclopropylamine: While it shares the cyclopropyl group, it lacks the pyrrolidine ring and benzyl group, leading to distinct properties and applications.
Pyrrolidine derivatives: Various pyrrolidine derivatives with different substituents can be compared to highlight the unique features and potential advantages of this compound.
Properties
Molecular Formula |
C14H20N2 |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-benzyl-4-cyclopropylpyrrolidin-3-amine |
InChI |
InChI=1S/C14H20N2/c15-14-10-16(9-13(14)12-6-7-12)8-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2 |
InChI Key |
YMTFUHMWLZUZGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CN(CC2N)CC3=CC=CC=C3 |
Origin of Product |
United States |
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